The Spirocycle GSK2200150A: A Technical Guide to its Mechanism of Action Against Mycobacterium tuberculosis
The Spirocycle GSK2200150A: A Technical Guide to its Mechanism of Action Against Mycobacterium tuberculosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK2200150A is a novel anti-tuberculosis agent belonging to the spirocycle class of compounds, identified through high-throughput screening. It exhibits potent activity against the virulent Mycobacterium tuberculosis (M.tb.) strain H37Rv. This technical guide provides an in-depth overview of the mechanism of action of GSK2200150A, focusing on its primary target, the Mycobacterial membrane protein Large 3 (MmpL3). This document outlines the core inhibitory pathway, presents quantitative efficacy data, details relevant experimental protocols, and discusses mechanisms of resistance.
Core Mechanism of Action: Inhibition of MmpL3-Mediated Trehalose Monomycolate Transport
GSK2200150A exerts its bactericidal effect by targeting MmpL3, an essential inner membrane transporter in M. tuberculosis. MmpL3 is a critical component of the mycolic acid biosynthesis pathway, responsible for the translocation of trehalose monomycolate (TMM) from the cytoplasm to the periplasm. Mycolic acids are long-chain fatty acids that are fundamental constituents of the protective outer mycomembrane of mycobacteria.
The inhibitory action of GSK2200150A is believed to stem from its ability to dissipate the proton motive force (PMF) across the mycobacterial inner membrane.[1][2] MmpL3 functions as a TMM/H+ antiporter, utilizing the proton gradient to energize the export of TMM. By disrupting this gradient, GSK2200150A effectively stalls the transport of TMM, leading to its accumulation in the cytoplasm and a subsequent halt in the synthesis of mature mycolic acids and the formation of the mycomembrane.[3] This disruption of cell wall integrity ultimately leads to bacterial cell death.
Signaling Pathway Diagram
Caption: Mechanism of GSK2200150A action on MmpL3.
Quantitative Data
The following tables summarize the quantitative data regarding the activity of GSK2200150A against M. tuberculosis.
Table 1: In Vitro Activity of GSK2200150A against M. tuberculosis H37Rv
| Parameter | Value | Reference |
| Minimum Inhibitory Concentration (MIC) | 0.38 µM | [4] |
Table 2: Cross-Resistance Profile of MmpL3 Mutants to GSK2200150A (Spiros)
| MmpL3 Mutation | Fold Change in IC50 vs. Wild-Type | Reference |
| T284A | >5 | [5] |
| A677T | >5 | [5] |
| S591I | >35 | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Minimum Inhibitory Concentration (MIC) Determination using Resazurin Microtiter Assay (REMA)
This protocol is adapted from the methodology described in the cited literature.[4]
Objective: To determine the minimum concentration of GSK2200150A that inhibits the growth of M. tuberculosis.
Materials:
-
GSK2200150A
-
M. tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80
-
96-well microtiter plates
-
Resazurin sodium salt solution (0.02% w/v in sterile water)
-
Sterile DMSO for compound dilution
Procedure:
-
Prepare a stock solution of GSK2200150A in DMSO.
-
Perform serial two-fold dilutions of GSK2200150A in Middlebrook 7H9 broth in a 96-well plate. The final volume in each well should be 100 µL. Include a drug-free control (containing only DMSO at the highest concentration used) and a media-only control.
-
Prepare a suspension of M. tuberculosis H37Rv in 7H9 broth and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension to achieve a final inoculum of approximately 5 x 10^5 CFU/mL.
-
Add 100 µL of the bacterial inoculum to each well of the microtiter plate, bringing the total volume to 200 µL.
-
Seal the plates and incubate at 37°C for 7 days.
-
After incubation, add 30 µL of the resazurin solution to each well.
-
Re-incubate the plates at 37°C for 24-48 hours.
-
Visually assess the color change. A blue color indicates no bacterial growth, while a pink color indicates bacterial growth.
-
The MIC is defined as the lowest concentration of GSK2200150A that prevents the color change from blue to pink.
Trehalose Monomycolate (TMM) Transport Assay
This protocol outlines a general approach to assess the impact of GSK2200150A on TMM transport.
Objective: To determine if GSK2200150A inhibits the transport of TMM across the mycobacterial inner membrane.
Materials:
-
M. tuberculosis culture
-
GSK2200150A
-
[14C]-Acetic Acid (or another suitable radiolabel)
-
Solvents for lipid extraction (e.g., chloroform/methanol mixture)
-
Thin Layer Chromatography (TLC) plates and developing solvents
-
Phosphorimager or autoradiography film
Procedure:
-
Grow M. tuberculosis to mid-log phase.
-
Expose the bacterial culture to GSK2200150A at a concentration above its MIC for a defined period. Include an untreated control.
-
Add [14C]-Acetic Acid to the cultures and incubate to allow for the incorporation of the radiolabel into mycolic acids and their precursors, including TMM.
-
Harvest the bacterial cells by centrifugation.
-
Extract the total lipids from the cell pellets using an appropriate solvent mixture (e.g., chloroform:methanol 2:1 v/v).
-
Separate the lipid extracts by TLC using a solvent system that effectively separates TMM from other lipids.
-
Visualize the radiolabeled lipids on the TLC plate using a phosphorimager or by exposing it to autoradiography film.
-
Quantify the intensity of the TMM spot in the treated and untreated samples. An accumulation of TMM in the GSK2200150A-treated sample compared to the control indicates inhibition of TMM transport.
Proton Motive Force (PMF) Assay
This protocol describes a method to assess the effect of GSK2200150A on the proton motive force using a proton-sensitive dye.[6][7]
Objective: To determine if GSK2200150A disrupts the proton gradient across the mycobacterial inner membrane.
Materials:
-
M. tuberculosis cells or spheroplasts
-
GSK2200150A
-
DiSC3(5) (3,3'-dipropylthiadicarbocyanine iodide) or another suitable membrane potential-sensitive fluorescent dye
-
Potassium chloride (KCl)
-
Valinomycin
-
Fluorometer
Procedure:
-
Wash and resuspend M. tuberculosis cells or spheroplasts in a low-potassium buffer.
-
Add DiSC3(5) to the cell suspension and allow it to equilibrate and quench its fluorescence by accumulating in the polarized membrane.
-
Monitor the fluorescence in a fluorometer.
-
Add GSK2200150A to the cell suspension and continue to monitor the fluorescence.
-
A rapid increase in fluorescence upon the addition of GSK2200150A indicates depolarization of the membrane and disruption of the proton motive force.
-
As a positive control, add valinomycin (a potassium ionophore) in the presence of extracellular KCl to induce complete membrane depolarization and observe the maximal fluorescence increase.
Mechanisms of Resistance
Resistance to MmpL3 inhibitors, including spirocycles like GSK2200150A, primarily arises from mutations within the mmpL3 gene.[8][9][10] These mutations often occur in the transmembrane domains of the MmpL3 protein.[11]
Several specific mutations in MmpL3 have been identified that confer resistance to various MmpL3 inhibitors, and some of these are associated with cross-resistance to GSK2200150A (see Table 2).[5] The clustering of these resistance mutations within the transmembrane region suggests that they may directly interfere with the binding of the inhibitor or alter the conformational changes required for drug action, thereby preventing the disruption of the proton translocation pathway.[11]
Resistance Development Workflow
Caption: Workflow of resistance development to GSK2200150A.
Conclusion
GSK2200150A represents a promising class of anti-tuberculosis compounds with a novel mechanism of action targeting the essential MmpL3 transporter. Its ability to disrupt the proton motive force and inhibit mycolic acid transport highlights a key vulnerability in M. tuberculosis. Understanding the detailed mechanism of action, quantitative activity, and potential for resistance is crucial for the further development and strategic deployment of this and other MmpL3 inhibitors in the fight against tuberculosis. The experimental protocols provided herein offer a foundation for further research and evaluation of this compound class.
References
- 1. journals.asm.org [journals.asm.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Allosteric coupling of substrate binding and proton translocation in MmpL3 transporter from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Two-Way Regulation of MmpL3 Expression Identifies and Validates Inhibitors of MmpL3 Function in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Proton transfer activity of the reconstituted Mycobacterium tuberculosis MmpL3 is modulated by substrate mimics and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multiple Mutations in Mycobacterium tuberculosis MmpL3 Increase Resistance to MmpL3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Multiple Mutations in Mycobacterium tuberculosis MmpL3 Increase Resistance to MmpL3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
